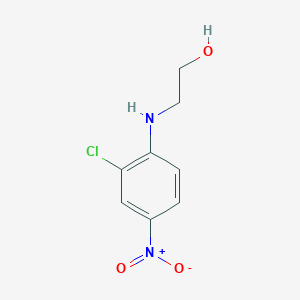![molecular formula C17H15BrN2O5 B11555615 {2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11555615.png)
{2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, an acetamido group, and a phenoxyacetic acid moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the bromophenoxy and acetamido groups, followed by their coupling with phenoxyacetic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The bromophenoxy and acetamido groups play a crucial role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[(E)-{[2-(4-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID: Similar structure with a different bromophenoxy substitution pattern.
2-{2-[(E)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID: Chlorine substitution instead of bromine.
2-{2-[(E)-{[2-(3-FLUOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID: Fluorine substitution instead of bromine.
Uniqueness
The uniqueness of 2-{2-[(E)-{[2-(3-BROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID lies in its specific bromophenoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C17H15BrN2O5 |
|---|---|
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
2-[2-[(E)-[[2-(3-bromophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H15BrN2O5/c18-13-5-3-6-14(8-13)24-10-16(21)20-19-9-12-4-1-2-7-15(12)25-11-17(22)23/h1-9H,10-11H2,(H,20,21)(H,22,23)/b19-9+ |
Clé InChI |
SKYBPYXHECVIPB-DJKKODMXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)OCC(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11555541.png)
![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11555547.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11555551.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11555562.png)
![4-Oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B11555568.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11555572.png)
![2-(6-{[2-(3-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 3-nitrobenzoate](/img/structure/B11555575.png)
![3-bromo-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555580.png)

![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11555609.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11555612.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11555613.png)
![2-(3,4-dimethylphenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11555620.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11555635.png)
